molecular formula C10H18N2O3 B1201365 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid CAS No. 533-48-2

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

Cat. No. B1201365
CAS RN: 533-48-2
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-JGVFFNPUSA-N
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Description

Synthesis Analysis

Dethiobiotin synthesis involves several enzymes, including dethiobiotin synthetase (DTBS), which catalyzes the penultimate step in biotin biosynthesis. This step involves the conversion of 7,8-diaminopelargonic acid to dethiobiotin, requiring ATP, CO2, and specific metal ions for activation. The process is highly regulated and specific, with dethiobiotin synthetase playing a critical role in the formation of the ureido ring characteristic of biotin (Eisenberg & Krell, 1969; Gibson et al., 1995).

Molecular Structure Analysis

The structure of dethiobiotin synthetase has been characterized through crystallographic studies, revealing a homodimeric enzyme with a classic mononucleotide-binding fold. This structure is crucial for the binding and conversion of substrates into dethiobiotin. Differences in the nucleotide recognition site among DTBS from different species highlight the enzyme's specificity and potential as a drug target (Huang et al., 1994; Porebski et al., 2012).

Chemical Reactions and Properties

Dethiobiotin synthetase catalyzes the carbonylation of 7,8-diaminonanoic acid regiospecifically via the N7-carbamate. This specificity is crucial for the correct formation of dethiobiotin's ureido ring. The reaction's stoichiometry indicates a complex interaction between substrates, enzyme, and cofactors, with ATP being a critical component for the activation and progression of the synthesis process (Gibson et al., 1995).

Physical Properties Analysis

The purification and characterization of dethiobiotin synthetase have provided insights into its physical properties, including its molecular weight, dimeric nature, and the essential role of ATP and CO2 in its enzymatic activity. These studies also highlighted the competitive inhibition by ADP, suggesting a tightly regulated process (Krell & Eisenberg, 1970).

Chemical Properties Analysis

The enzymatic conversion of dethiobiotin to biotin and the synthesis of its diastereomers have been extensively studied, revealing the complex chemical nature of dethiobiotin and its derivatives. These studies contribute to our understanding of dethiobiotin's role in biotin biosynthesis and its potential as a target for developing new antimicrobial agents (Ohshiro et al., 1994; Lucet et al., 2000).

Scientific Research Applications

  • Biotin Biosynthesis : Dethiobiotin is a critical intermediate in the biosynthesis of biotin in microorganisms, fungi, and plants. It's produced from 7,8-diaminopelargonic acid, and its conversion to biotin has been the subject of extensive research (Eisenberg & Krell, 1969).

  • Enzyme Characterization : The enzyme dethiobiotin synthetase, which is responsible for the synthesis of dethiobiotin, has been cloned and crystallized for X-ray structure determination. This research helps in understanding the enzyme's mechanism and potential as a drug target (Alexeev et al., 1994).

  • Antimicrobial Drug Target : Given that humans do not possess the pathway for dethiobiotin synthesis, enzymes involved in this process, such as dethiobiotin synthetase, are considered promising targets for developing antimicrobial drugs. This is particularly relevant for pathogens like Helicobacter pylori (Porebski et al., 2012).

  • Understanding Metabolic Pathways : Studies on microorganisms such as Phycomyces blakesleeanus and Escherichia coli have shown the role of dethiobiotin in biotin metabolism, revealing how pimelic acid and other precursors are converted to dethiobiotin and then to biotin (Chinouda & El-Awamry, 1971).

  • Herbicide Development : Research into inhibitors of dethiobiotin synthetase has been conducted for potential use as herbicides. Although no commercial product resulted, this research provided valuable insights into enzyme inhibition (Rendina et al., 1999).

  • Biotin Analogue Synthesis : Dethiobiotin has also been used in the synthesis of biotin analogues, aiding in the study of biotin's biological functions and potential therapeutic applications (Lucet et al., 2000).

Mechanism of Action

Target of Action

d-Desthiobiotin, also known as (+)-Dethiobiotin, dethiobiotin, Dethiobiotin, or d-Dethiobiotin, primarily targets Strep•Tag II proteins . These proteins are bound to the biotin-binding site of Strep•Tactin resins . Strep•Tag II proteins are a part of the Strep-tag system, a widely used method for affinity purification of recombinant proteins.

Mode of Action

d-Desthiobiotin interacts with its targets by binding to the biotin-binding proteins, albeit less strongly than biotin . This property allows it to dislocate biotin from these proteins . It is used to gently elute Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins .

Biochemical Pathways

d-Desthiobiotin is a primary precursor of biotin . The last enzymatic reaction in the biotin biosynthetic pathway converts desthiobiotin to biotin via the enzyme biotin synthase (BioB) . This conversion allows bacteria that retain the bioB gene to overcome biotin auxotrophy when desthiobiotin is available .

Pharmacokinetics

It is known that d-desthiobiotin is offered as a lyophilized powder for preparation of elution buffer , suggesting that it can be solubilized and used in various biochemical applications.

Result of Action

The primary result of d-Desthiobiotin’s action is the elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . This allows for the purification of these proteins in biochemical research applications .

Action Environment

The action of d-Desthiobiotin can be influenced by environmental factors. For instance, it has been detected at concentrations similar to biotin in seawater , suggesting that it can function effectively in marine environments. Moreover, the storage temperature for d-Desthiobiotin is recommended to be 2-8°C , indicating that its stability and efficacy can be affected by temperature.

Safety and Hazards

Dethiobiotin is not classified as hazardous according to (EC) No 1272/2008 [CLP]. A Material Safety Data Sheet is provided . It is recommended for storage at 2-8 °C .

Future Directions

The characterization of biotin biosynthesis-related genes from algae will promote the identification and functional studies of BBREs . This study provides new insights into the origin and evolution of biotin biosynthetic pathways in eukaryotic photosynthetic algae .

Biochemical Analysis

Biochemical Properties

Dethiobiotin plays a significant role in biochemical reactions, particularly in the formation of the ureido ring from 7,8-diaminopelargonic acid (DAPA) and carbon dioxide in the presence of ATP and divalent metal ions . This reaction is catalyzed by the enzyme dethiobiotin synthetase. Dethiobiotin interacts with various enzymes and proteins, including dethiobiotin synthetase and diaminopelargonic acid aminotransferase, which catalyze the penultimate and antepenultimate steps of biotin synthesis, respectively . These interactions are crucial for the efficient synthesis of biotin and the proper functioning of metabolic pathways.

Cellular Effects

Dethiobiotin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of gene expression through mechanisms such as histone biotinylation . This modification can impact the transcription of genes involved in metabolic processes, thereby influencing cellular function. Additionally, dethiobiotin’s role in biotin synthesis affects the activity of biotin-dependent enzymes, which are essential for maintaining cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, dethiobiotin exerts its effects through binding interactions with specific enzymes and proteins. The enzyme dethiobiotin synthetase catalyzes the ATP-dependent insertion of carbon dioxide between the nitrogen atoms of 7,8-diaminopelargonic acid to form the ureido ring of dethiobiotin . This reaction is a critical step in the biotin biosynthesis pathway. Dethiobiotin also interacts with diaminopelargonic acid aminotransferase, facilitating the transfer of intermediates between active sites and ensuring the efficient progression of the biosynthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dethiobiotin can change over time due to factors such as stability and degradation. Studies have shown that dethiobiotin is relatively stable under controlled conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of metal ions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with dethiobiotin playing a role in maintaining metabolic homeostasis and supporting cellular growth and development.

Dosage Effects in Animal Models

The effects of dethiobiotin vary with different dosages in animal models. At optimal doses, dethiobiotin supports normal metabolic function and growth. At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular function . Threshold effects have been observed, indicating that there is a specific range of dosages within which dethiobiotin is beneficial, while exceeding this range can result in negative outcomes.

Metabolic Pathways

Dethiobiotin is involved in the biotin biosynthesis pathway, interacting with enzymes such as dethiobiotin synthetase and diaminopelargonic acid aminotransferase . These enzymes facilitate the conversion of 7,8-diaminopelargonic acid to dethiobiotin and subsequently to biotin. The presence of dethiobiotin influences metabolic flux and metabolite levels, ensuring the efficient synthesis of biotin and the proper functioning of biotin-dependent enzymes.

Transport and Distribution

Within cells and tissues, dethiobiotin is transported and distributed through interactions with specific transporters and binding proteins . These interactions help regulate the localization and accumulation of dethiobiotin, ensuring its availability for biotin synthesis and other metabolic processes. The transport and distribution of dethiobiotin are essential for maintaining cellular homeostasis and supporting metabolic function.

Subcellular Localization

Dethiobiotin is localized within specific subcellular compartments, including mitochondria, where it plays a role in biotin synthesis . Targeting signals and post-translational modifications direct dethiobiotin to these compartments, ensuring its proper function and activity. The subcellular localization of dethiobiotin is crucial for its role in metabolic processes and the efficient synthesis of biotin.

properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876136
Record name Desthiobiotin
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

533-48-2, 636-20-4
Record name Desthiobiotin
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Record name Desthiobiotin
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Record name Desthiobiotin, (+/-)-
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Record name (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid
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Record name DESTHIOBIOTIN
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Record name DESTHIOBIOTIN, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dethiobiotin
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Melting Point

157 °C
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 1.5 g (6.63 mmol) of 4-methyl-5-(5-carboxypentanoyl)-4-imidazolin-2-one in 30 ml of acetic acid was hydrogenated in a Parr shaker apparatus over 0.4 g of PtO2 at 3 atmospheres and ambient temperature for 3 hours until hydrogen uptake ceased. The Pt was removed by filtration and the filtrate concentrated to an oil comprising 1.1 g. The oil was dissolved in water and cooled overnight to afford 0.9 g (64%) of dl-desthiobiotin identical in all respects to authentic material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
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6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
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6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
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6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
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6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Reactant of Route 6
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

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